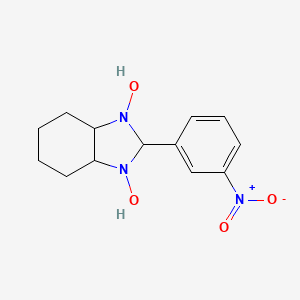
2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol is a chemical compound that has been widely studied for its potential applications in scientific research. It is a heterocyclic organic compound that contains a benzimidazole ring, which is known to have various biological activities.
Mecanismo De Acción
The mechanism of action of 2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or by interfering with the biosynthesis of important biomolecules. For example, it has been shown to inhibit the activity of tyrosinase, which is involved in the biosynthesis of melanin. It has also been shown to inhibit the growth of certain bacteria and fungi by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological system being studied. For example, it has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. It has also been shown to exhibit antifungal activity against various fungal species, including Candida albicans and Aspergillus niger. In addition, it has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer and lung cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol in lab experiments is its broad range of biological activities. It can be used to study various biological systems, such as bacteria, fungi, and cancer cells. Another advantage is its relatively low toxicity, which makes it suitable for in vitro and in vivo studies. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol. One direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the study of its potential applications in other scientific research fields, such as materials science and environmental science. Finally, further studies are needed to fully understand its mechanism of action and to identify its potential therapeutic targets.
Métodos De Síntesis
The synthesis of 2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol involves the reaction of 3-nitroaniline with cyclohexanone in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a series of steps, including nitration, reduction, and cyclization, to yield the final product. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a range of biological activities, such as antibacterial, antifungal, antiviral, and anticancer properties. It has also been studied as a potential inhibitor of various enzymes, such as tyrosinase, cholinesterase, and xanthine oxidase.
Propiedades
IUPAC Name |
1,3-dihydroxy-2-(3-nitrophenyl)-3a,4,5,6,7,7a-hexahydro-2H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c17-14-11-6-1-2-7-12(11)15(18)13(14)9-4-3-5-10(8-9)16(19)20/h3-5,8,11-13,17-18H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWXTNYVTQSTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(C(N2O)C3=CC(=CC=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

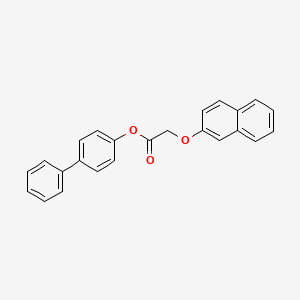
![methyl 1,2-dimethyl-4-[4-(methylthio)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4884689.png)
![1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B4884694.png)
![1-[9-allyl-2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]-1-propanone hydrochloride](/img/structure/B4884715.png)

![2-amino-4-(2,4-dichlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B4884720.png)
![1-(hydroxymethyl)-4-(4-methoxy-2-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4884723.png)
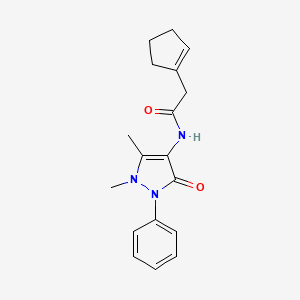
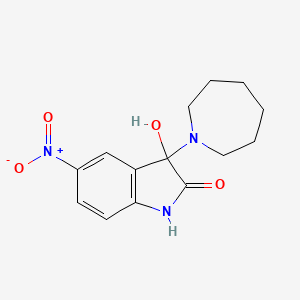
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4884737.png)
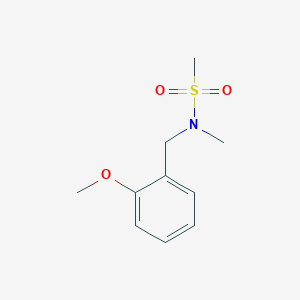
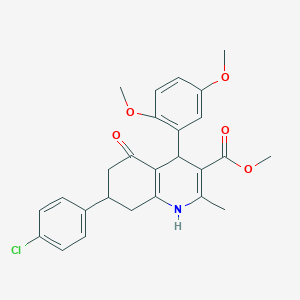

![1,1'-[1,5-pentanediylbis(oxy)]bis(4-methoxybenzene)](/img/structure/B4884773.png)